1-Chloro-8-isopropylisoquinoline
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Overview
Description
1-Chloro-8-isopropylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a chlorine atom at the first position and an isopropyl group at the eighth position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-Chloro-8-isopropylisoquinoline can be achieved through various methods. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Skraup synthesis, which is a classical method for preparing quinoline and isoquinoline derivatives, can be adapted for this compound. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1-Chloro-8-isopropylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated derivatives. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
1-Chloro-8-isopropylisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-8-isopropylisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Chloro-8-isopropylisoquinoline can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which lacks the chlorine and isopropyl substituents.
1-Chloroisoquinoline: Similar to this compound but without the isopropyl group.
Properties
Molecular Formula |
C12H12ClN |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
1-chloro-8-propan-2-ylisoquinoline |
InChI |
InChI=1S/C12H12ClN/c1-8(2)10-5-3-4-9-6-7-14-12(13)11(9)10/h3-8H,1-2H3 |
InChI Key |
UZHLGCKGWSDSAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1C(=NC=C2)Cl |
Origin of Product |
United States |
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